molecular formula C13H17NO3 B2889488 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol CAS No. 352445-85-3

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol

Cat. No.: B2889488
CAS No.: 352445-85-3
M. Wt: 235.283
InChI Key: AYJFLNCWHDQEIU-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol is a compound with the molecular formula C13H17NO3 and a molecular weight of 235.279 g/mol . This compound features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzo[d][1,3]dioxole derivatives.

    Reaction Conditions: A common synthetic route involves the alkylation of piperidine with a benzo[d][1,3]dioxole derivative under basic conditions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol can be compared with similar compounds such as:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-11-2-1-5-14(8-11)7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,15H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJFLNCWHDQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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